molecular formula C12H16S B12584339 Benzene, [(4-methyl-3-pentenyl)thio]- CAS No. 203632-83-1

Benzene, [(4-methyl-3-pentenyl)thio]-

Cat. No.: B12584339
CAS No.: 203632-83-1
M. Wt: 192.32 g/mol
InChI Key: YWDRRSHEQGWEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(4-methyl-3-pentenyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 4-methyl-3-pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(4-methyl-3-pentenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a benzyl halide reacts with a thiol in the presence of a base. The reaction conditions often include solvents like ethanol or dichloromethane and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of Benzene, [(4-methyl-3-pentenyl)thio]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(4-methyl-3-pentenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioetherized benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(4-methyl-3-pentenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(4-methyl-3-pentenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylthio)-: Similar structure but with a simpler thioether group.

    Benzene, 4-pentynyl-: Contains a pentynyl group instead of a 4-methyl-3-pentenyl chain.

    Thiophene derivatives: Contain a sulfur atom in a five-membered ring structure.

Uniqueness

Benzene, [(4-methyl-3-pentenyl)thio]- is unique due to its specific thioether substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

203632-83-1

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

4-methylpent-3-enylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3

InChI Key

YWDRRSHEQGWEBD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCSC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.